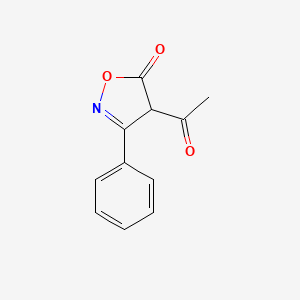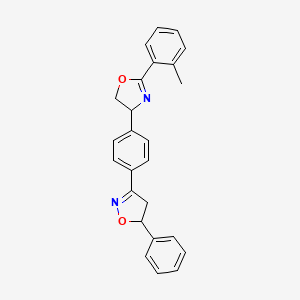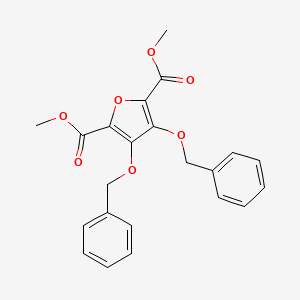![molecular formula C13H13NO2 B12893277 (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde](/img/structure/B12893277.png)
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde is a complex organic compound that features a cyclopropane ring attached to a benzo[d]oxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclopropanation of a suitable benzo[d]oxazole derivative, followed by functional group transformations to introduce the aldehyde functionality.
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved using a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a transition metal catalyst such as rhodium or copper.
Functional Group Transformation: After the cyclopropane ring is formed, the next step is to introduce the aldehyde group. This can be done through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarboxylic acid.
Reduction: (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanemethanol.
Substitution: Various substituted benzo[d]oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would require detailed studies involving molecular docking and biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2R)-2-(2-Methylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde
- (1R,2R)-2-(2-Propylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde
- (1R,2R)-2-(2-Butylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde
Uniqueness
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde is unique due to the presence of the ethyl group on the benzo[d]oxazole moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C13H13NO2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
(1R,2R)-2-(2-ethyl-1,3-benzoxazol-7-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C13H13NO2/c1-2-12-14-11-5-3-4-9(13(11)16-12)10-6-8(10)7-15/h3-5,7-8,10H,2,6H2,1H3/t8-,10+/m0/s1 |
InChI-Schlüssel |
FSWXBZYQKSGJHJ-WCBMZHEXSA-N |
Isomerische SMILES |
CCC1=NC2=CC=CC(=C2O1)[C@@H]3C[C@H]3C=O |
Kanonische SMILES |
CCC1=NC2=CC=CC(=C2O1)C3CC3C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one](/img/structure/B12893199.png)



![4-Ethoxybenzo[d]oxazole-2-carboxamide](/img/structure/B12893215.png)


![6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide](/img/structure/B12893241.png)



![2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12893284.png)
